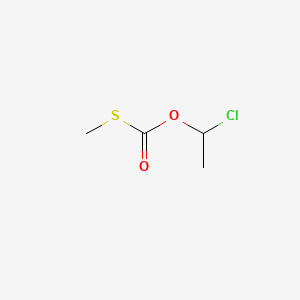
3-(1-benzothiophen-7-yl)-4-methylpyridine
Übersicht
Beschreibung
3-(1-benzothiophen-7-yl)-4-methylpyridine is a heterocyclic compound that combines a benzo[b]thiophene moiety with a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activity, while the pyridine ring is a common scaffold in pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzothiophen-7-yl)-4-methylpyridine typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzo[b]thiophene derivative in the presence of a palladium catalyst . Another method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-benzothiophen-7-yl)-4-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(1-benzothiophen-7-yl)-4-methylpyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1-benzothiophen-7-yl)-4-methylpyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: Used for the treatment of breast cancer.
Zileuton: Used as an anti-inflammatory drug.
Sertaconazole: Used as an antifungal agent.
Uniqueness
3-(1-benzothiophen-7-yl)-4-methylpyridine is unique due to its specific combination of a benzo[b]thiophene moiety and a pyridine ring. This combination imparts unique chemical and biological properties that are not found in other similar compounds.
Eigenschaften
Molekularformel |
C14H11NS |
|---|---|
Molekulargewicht |
225.31 g/mol |
IUPAC-Name |
3-(1-benzothiophen-7-yl)-4-methylpyridine |
InChI |
InChI=1S/C14H11NS/c1-10-5-7-15-9-13(10)12-4-2-3-11-6-8-16-14(11)12/h2-9H,1H3 |
InChI-Schlüssel |
IKUGQTBDSWPOPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Trifluoromethyl)benzamido]pyridine-3-carboxamide](/img/structure/B8578398.png)
![4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]-2-methoxybenzoic acid](/img/structure/B8578401.png)











